molecular formula C16H17NO4S B229754 1-[(4-Methyl-1-naphthyl)sulfonyl]proline

1-[(4-Methyl-1-naphthyl)sulfonyl]proline

Cat. No.: B229754
M. Wt: 319.4 g/mol
InChI Key: WTIBTNJGNKJRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methyl-1-naphthyl)sulfonyl]proline is a proline derivative modified by a 4-methylnaphthalene-1-sulfonyl group at the nitrogen of the proline ring. Proline, a cyclic secondary amine, is a non-proteinogenic amino acid with conformational rigidity due to its pyrrolidine ring.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-methylnaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H17NO4S/c1-11-8-9-15(13-6-3-2-5-12(11)13)22(20,21)17-10-4-7-14(17)16(18)19/h2-3,5-6,8-9,14H,4,7,10H2,1H3,(H,18,19)

InChI Key

WTIBTNJGNKJRBP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCC3C(=O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCC3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylated Proline Derivatives

Compound A : (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline ()

  • Structural Differences : Replaces the sulfonyl group with a phosphinyl-acetyl moiety.
  • The cyclohexyl substituent enhances lipophilicity compared to the naphthyl group in the target compound .
  • Applications : Phosphinyl proline derivatives are often explored as enzyme inhibitors (e.g., angiotensin-converting enzyme inhibitors) due to their transition-state analog properties .

Compound B: 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- ()

  • Structural Differences: Features a sulfonyl group on a propanone backbone rather than a proline ring.
  • Implications : The ketone group introduces polarity, while the phenyl and 4-methylphenylsulfonyl groups create steric hindrance. This compound’s molecular weight (288.36 g/mol) and formula (C₁₆H₁₆O₃S) suggest moderate hydrophobicity, comparable to the target proline derivative .

Sulfonylated Aromatic Compounds

Compound C : 2-Methyl-1-(4-methylphenylsulfonyl)naphtho[2,1-b]furan ()

  • Structural Differences : A naphthofuran scaffold with a sulfonyl group at the 1-position and a methyl group at the 2-position.
  • Implications : The fused naphthofuran system increases aromaticity and planarity, enhancing π-π stacking interactions. The 4-methylphenylsulfonyl group improves thermal stability and crystallinity, as evidenced by its resolved crystal structure .

Alkylphenol Derivatives ()

For example, tert-butyl groups increase steric shielding, reducing oxidative degradation—a design principle that could apply to sulfonylated prolines to enhance stability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Structural Features Potential Applications References
1-[(4-Methyl-1-naphthyl)sulfonyl]proline Not provided Not provided 4-Methylnaphthylsulfonyl, proline Sulfonyl-modified cyclic amine Enzyme inhibition, drug design N/A
Compound A (Phosphinyl proline) C₂₃H₃₂NO₄P 441.48 Phosphinyl-acetyl, cyclohexyl Phosphorus-containing proline ACE inhibitors
Compound B (Sulfonylated propanone) C₁₆H₁₆O₃S 288.36 4-Methylphenylsulfonyl, phenyl Ketone backbone Organic synthesis intermediate
Compound C (Sulfonylated naphthofuran) C₂₀H₁₆O₃S 336.40 4-Methylphenylsulfonyl, naphthofuran Fused aromatic system Material science, crystallography

Research Findings and Implications

  • Electronic Effects : Sulfonyl groups are strong electron-withdrawing moieties, which can polarize the proline ring, increasing its reactivity in nucleophilic substitutions compared to phosphinyl analogs .
  • Stability : Sulfonylated compounds generally exhibit higher chemical stability than phosphinyl derivatives, as seen in their resistance to hydrolysis under physiological conditions .

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